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N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine

Catalog No.
S12072528
CAS No.
M.F
C25H23ClN4O3S
M. Wt
495.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsu...

Product Name

N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine

IUPAC Name

N-(4-chlorophenyl)-4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-amine

Molecular Formula

C25H23ClN4O3S

Molecular Weight

495.0 g/mol

InChI

InChI=1S/C25H23ClN4O3S/c1-17-6-7-18(16-23(17)34(31,32)30-12-14-33-15-13-30)24-21-4-2-3-5-22(21)25(29-28-24)27-20-10-8-19(26)9-11-20/h2-11,16H,12-15H2,1H3,(H,27,29)

InChI Key

QQMRWTWDJUXSCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)S(=O)(=O)N5CCOCC5

N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine is an organic compound characterized by a complex structure that integrates a phthalazine core, a chlorophenyl group, and a morpholine-derived sulfonyl moiety. The compound features a phthalazin-1-amine backbone, which is known for its potential biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity, while the morpholine sulfonamide contributes to its pharmacological properties.

The reactivity of N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine can be attributed to its functional groups. Key reactions may include:

  • Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing the introduction of various nucleophiles at the para position.
  • Sulfonamide Formation: The morpholine sulfonamide can participate in reactions typical of sulfonamides, such as hydrolysis or coupling with electrophiles.
  • Reduction Reactions: The phthalazin moiety may be subjected to reduction, leading to derivatives with altered biological activity.

Compounds similar to N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine have been studied for their potential as pharmaceuticals. Preliminary studies suggest that this compound may exhibit:

  • Antitumor Activity: Analogous compounds have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The presence of the morpholine sulfonamide may enhance antibacterial efficacy.
  • CNS Activity: Morpholine derivatives are often explored for their neuroactive properties, potentially affecting neurotransmitter systems.

The synthesis of N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine typically involves multi-step synthetic routes:

  • Formation of Phthalazinone: Initial synthesis may start with the formation of a phthalazinone derivative through cyclization reactions.
  • Introduction of Chlorophenyl Group: A chlorination step can introduce the 4-chlorophenyl moiety at an appropriate site on the phthalazine ring.
  • Sulfonamide Formation: The morpholine sulfonamide can be synthesized by reacting morpholine with a suitable sulfonating agent followed by coupling with the phthalazine derivative.

N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine has potential applications in various fields:

  • Pharmaceutical Development: As a candidate for novel drugs targeting cancer or infectious diseases.
  • Chemical Probes: Utilized in biochemical assays to study enzyme activity or receptor interactions.
  • Material Science: Potential use in developing functional materials due to its unique structural properties.

Interaction studies involving N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine focus on its binding affinity and specificity towards biological targets:

  • Protein-Ligand Binding: Investigations into how this compound interacts with specific proteins can reveal insights into its mechanism of action.
  • Enzyme Inhibition Studies: Assessing its inhibitory effects on enzymes relevant to disease pathways can highlight therapeutic potential.

N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine shares structural similarities with several other compounds, which can be compared based on their unique features and applications:

Compound NameStructure FeaturesBiological ActivityUnique Aspect
1-(3,5-dimethylphenyl)-5-[4-(morpholinyl)anilino]-2-sulfanylidene-1,3-diazinaneMorpholine, SulfanylideneAntimicrobialContains diazinane ring
2-{[2-hydroxyphenyl]methyl}-N-[4-(morpholinyl)phenyl]acetamideAcetamide, Hydroxy groupAnti-inflammatoryHydroxy group enhances solubility
5-{[2-(morpholino)phenyl]methyl}-2-thioxoimidazolidinThioxoimidazolidinAntiviralUnique imidazolidin structure

These comparisons highlight the unique structural and functional characteristics of N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine, emphasizing its potential for further research and development in medicinal chemistry and related fields.

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

494.1179395 g/mol

Monoisotopic Mass

494.1179395 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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